4-Chloro-2-methylbenzoyl chloride
Overview
Description
4-Chloro-2-methylbenzoyl chloride is a chemical compound with the molecular formula C8H6Cl2O and a molecular weight of 189.03900 . It is commonly used in laboratory settings .
Synthesis Analysis
The synthesis of 4-Chloro-2-methylbenzoyl chloride involves the use of thionyl chloride or oxalyl dichloride . The reaction conditions include heating, cooling with ice, and stirring at room temperature .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methylbenzoyl chloride consists of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom .Scientific Research Applications
Synthesis and Characterization of Complex Compounds
- 4-Chloro-2-methylbenzoyl chloride is used in synthesizing complex chemical compounds. For instance, it is involved in the synthesis of palladium(II) complexes with novel chelating iminocarbene ligands. These compounds exhibit interesting structural and dynamic properties (Frøseth et al., 2003).
Environmental Microbiology
- In environmental microbiology, derivatives of chloro-methylbenzoate, which include compounds similar to 4-Chloro-2-methylbenzoyl chloride, are metabolized by specific bacterial strains. Pseudomonas cepacia MB2, for example, can grow on 3-chloro-2-methylbenzoate, indicating potential applications in bioremediation (Higson & Focht, 1992).
Crystal Structure Analysis
- The compound has been utilized in the study of crystal structures. For instance, in the synthesis and characterization of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea, the crystal structure was determined using X-ray diffraction, demonstrating the compound's role in advanced crystallography studies (Saeed, Mumtaz, & Flörke, 2010).
Analytical Chemistry
- In analytical chemistry, 4-Chloro-2-methylbenzoyl chloride has been employed in the development of chromatographic methods. For instance, a chromatographic-densitometric method was developed for the determination of clopamide and its impurities, including 4-chlorobenzoic and 4-chloro-3-sulfamoylbenzoic acids in tablets, demonstrating its utility in pharmaceutical analysis (Hubicka, Krzek, & Stankiewicz, 2009).
Organic Synthesis
- The compound is utilized in organic synthesis processes. For example, studies on the synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride highlight the use of chloro-methylbenzoic acid derivatives in creating specific organic compounds. This illustrates the compound's role in the synthesis of complex organic molecules with potential applications in various industries (Su Wei-ke, 2008).
Environmental Chemistry
- In environmental chemistry, 4-Chloro-2-methylbenzoyl chloride related compounds are studied for their degradation in wastewater treatments. For instance, the degradation of 4-Chlorophenol in wastewater by organic oxidants has been explored, providing insights into the compound's potential for environmental cleanup and pollution control (Sharma, Mukhopadhyay, & Murthy, 2010).
Educational Applications
- The compound is also used in educational settings, such as in laboratory experiments for students. A study on the synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one showcases its use in teaching selective C-acylation of pyrazolones, demonstrating its application in academic research and education (Kurteva & Petrova, 2015).
properties
IUPAC Name |
4-chloro-2-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGMMYWJFPYTGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511350 | |
Record name | 4-Chloro-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21900-44-7 | |
Record name | 4-Chloro-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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